molecular formula C12H8F3NO4S B12452767 8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione

8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione

Cat. No.: B12452767
M. Wt: 319.26 g/mol
InChI Key: LNGMOIOWTFZVSV-UHFFFAOYSA-N
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Description

8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione is a heterocyclic compound that features a unique combination of thieno and chromene rings

Preparation Methods

The synthesis of 8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione involves its interaction with molecular targets in biological systems. It may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione include other thieno and chromene derivatives. These compounds share structural similarities but may differ in their functional groups and specific properties. The uniqueness of this compound lies in its trifluoromethyl group, which can significantly influence its chemical and biological behavior .

Properties

Molecular Formula

C12H8F3NO4S

Molecular Weight

319.26 g/mol

IUPAC Name

8-amino-3,3-dioxo-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one

InChI

InChI=1S/C12H8F3NO4S/c13-12(14,15)9-4-7-6-3-5(16)1-2-8(6)20-11(17)10(7)21(9,18)19/h1-3,9H,4,16H2

InChI Key

LNGMOIOWTFZVSV-UHFFFAOYSA-N

Canonical SMILES

C1C(S(=O)(=O)C2=C1C3=C(C=CC(=C3)N)OC2=O)C(F)(F)F

Origin of Product

United States

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